molecular formula C16H11ClFN5O3 B4380484 N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide

N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide

Cat. No.: B4380484
M. Wt: 375.74 g/mol
InChI Key: USPWKDOPTHETLE-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a nitrobenzamide moiety, and a chlorofluorobenzyl group. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN5O3/c17-14-7-12(18)5-4-11(14)8-22-9-19-16(21-22)20-15(24)10-2-1-3-13(6-10)23(25)26/h1-7,9H,8H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPWKDOPTHETLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorofluorobenzyl Group: This step involves the alkylation of the triazole ring with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Nitrobenzamide Moiety: The final step includes the coupling of the substituted triazole with 3-nitrobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines under catalytic hydrogenation conditions.

    Substitution: The chlorofluorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Coupling Reactions: The triazole ring can engage in various coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular architectures.

Common Reagents and Conditions

    Oxidation: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Compounds with different substituents replacing the chlorine atom.

    Coupling Products: Complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the presence of the nitrobenzamide moiety can enhance its interaction with biological targets.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The triazole ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatile reactivity makes it suitable for various applications, including the synthesis of intermediates for complex chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The nitrobenzamide moiety can participate in redox reactions, influencing cellular processes. The chlorofluorobenzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide
  • N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide
  • N-[1-(2-chloro-4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide

Uniqueness

N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide is unique due to the presence of both chlorine and fluorine atoms in the benzyl group. This dual substitution can significantly influence the compound’s reactivity and biological activity, offering distinct advantages over similar compounds with only one halogen substituent. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide

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